molecular formula C13H16N2O5 B3124127 4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid CAS No. 315672-82-3

4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid

Cat. No.: B3124127
CAS No.: 315672-82-3
M. Wt: 280.28 g/mol
InChI Key: NMGPYQULDLXXGS-UHFFFAOYSA-N
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Description

4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid is a hydrazide derivative of oxobutanoic acid, featuring a (4-methylphenoxy)acetyl substituent on the hydrazine moiety. This compound belongs to a class of molecules characterized by a central oxobutanoic acid scaffold modified with hydrazine-linked aromatic or heteroaromatic groups. The compound’s structure combines lipophilic (4-methylphenoxy) and hydrophilic (oxobutanoic acid) regions, influencing solubility, bioavailability, and target interactions.

Properties

IUPAC Name

4-[2-[2-(4-methylphenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-9-2-4-10(5-3-9)20-8-12(17)15-14-11(16)6-7-13(18)19/h2-5H,6-8H2,1H3,(H,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGPYQULDLXXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves several steps. One common method includes the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 4-methylphenoxyacetyl hydrazine. Finally, the hydrazine derivative is reacted with succinic anhydride to yield this compound.

Chemical Reactions Analysis

4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydrazino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique structure and properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. It may also interact with receptors on the cell surface, triggering signaling pathways that result in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Structurally similar compounds to 4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid include derivatives with variations in:

Phenoxy substituents (e.g., methoxy, chloro, isopropyl).

Core modifications (e.g., replacement of oxobutanoic acid with other carboxylic acids).

Hydrazine-linked groups (e.g., benzimidazole, pyridinyl).

Key examples and their properties are summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight Biological Activity/Application Reference
This compound 4-Methylphenoxy C₁₃H₁₆N₂O₅ 280.28 Not explicitly reported (structural focus)
4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid 4-Methoxyphenyl C₁₃H₁₆N₂O₅ 280.28 Intermediate in cardiac drug synthesis
4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid 2,4-Dichlorophenoxy C₁₂H₁₂Cl₂N₂O₅ 335.14 Potential herbicide/antimicrobial
4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid 2-Isopropyl-5-methylphenoxy C₁₆H₂₂N₂O₅ 322.36 Research chemical (no activity specified)
4-(2-(2-((4-Bromophenyl)amino)acetyl)hydrazinyl)-4-oxobutanoic acid 4-Bromophenylamino C₁₂H₁₄BrN₃O₄ 352.17 Cytotoxic/apoptotic activity study
4-Oxo-4-[2-(phenoxyacetyl)hydrazino]butanoic acid Phenoxy C₁₂H₁₄N₂O₅ 266.25 Soluble epoxide hydrolase (sEH) inhibitor (72% inhibition)

Key Observations:

Methoxy and methylphenoxy groups are associated with intermediates in cardiovascular drug synthesis (e.g., MCI-154, a calcium sensitizer) . The 4-bromophenyl derivative shows cytotoxic activity, suggesting substituent-dependent apoptotic effects .

Synthetic Routes :

  • Most analogues are synthesized via hydrazine coupling to succinic anhydride or substituted acetic acids, followed by functionalization of the aromatic ring .

Biological Activity

Overview

4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid, with the CAS number 315672-82-3, is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16N2O5
  • Molecular Weight : 280.28 g/mol
  • IUPAC Name : 4-[2-[2-(4-methylphenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to:

  • Inhibit certain enzymes, altering metabolic pathways.
  • Interact with cellular receptors, influencing signaling cascades that can affect cell proliferation and apoptosis .

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in metabolic processes. For example, it has shown activity against:

  • Aldose Reductase : Important in diabetic complications.
  • Cyclooxygenase (COX) : Related to inflammation and pain pathways.

Antioxidant Activity

Studies have suggested that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that the compound reduced cell viability in cancer cell lines, indicating potential anti-cancer properties. The mechanism was linked to apoptosis induction through caspase activation.
  • Animal Models : In rodent models, administration of the compound led to decreased blood glucose levels and improved insulin sensitivity, suggesting a role in diabetes management .
  • Comparative Analysis : When compared with similar compounds like 4-{2-[(4-Methoxyphenoxy)acetyl]hydrazino}-4-oxobutanoic acid, the methyl substitution on the phenyl ring appears to enhance its biological activity, possibly due to improved binding affinity to target enzymes .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionAldose Reductase inhibition
Antioxidant ActivityReduction of oxidative stress markers
Anti-Cancer ActivityInduction of apoptosis in cancer cells
Diabetes ManagementImproved insulin sensitivity in rodents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid
Reactant of Route 2
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4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid

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